Decanoyl-Arg-Val-Arg-Lys-chloromethylketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

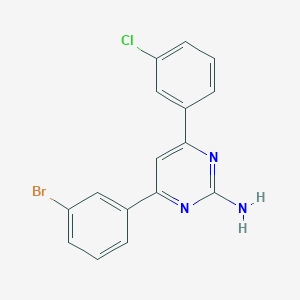

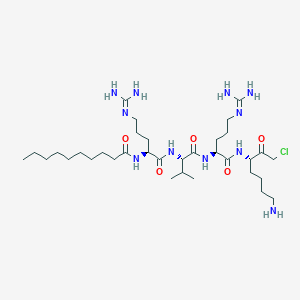

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone (also known as Dec-RVRK-CMK) is a synthetic tetrapeptide that has been used to characterize the specificity of furin-like proteases . It has a molecular weight of 744.42 and a chemical formula of C₃₄H₆₆ClN₁₁O₅ .

Synthesis Analysis

Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone has been found to have antiviral activity against flaviviruses such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV). It acts as a specific furin inhibitor, inhibiting the cleavage of prM protein to M protein, which is a key step in turning the inert virus into an infectious particle .Molecular Structure Analysis

The molecular structure of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone consists of N-decanoyl-L-arginine, L-valine, L-lysine, and L-arginine joined in sequence by peptide linkages. The carboxy group at the C-terminus is substituted by a chloroacetyl group .Chemical Reactions Analysis

Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone acts as a furin inhibitor, inhibiting the cleavage of prM protein to M protein in flaviviruses. This inhibition results in a significant increase in the prM/E index of ZIKV or JEV, indicating the compound’s antiviral activity .Physical And Chemical Properties Analysis

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone has a molecular weight of 744.4 g/mol and a molecular formula of C34H66ClN11O5. It has 9 hydrogen bond donors, 8 hydrogen bond acceptors, and 30 rotatable bonds .Applications De Recherche Scientifique

Inhibition of Furin Protease

Dec-RVKR-CMK binds to the catalytic site of furin, a type of protease, and acts as a potent inhibitor . This inhibition can affect various biological processes where furin plays a crucial role.

Antiviral Activity

Dec-RVKR-CMK has been found to exhibit strong antiviral activity against certain viruses. It inhibits the cleavage and fusion activity of viral glycoproteins, which are essential for virus replication . This includes viruses like Zika virus (ZIKV) and Japanese encephalitis virus (JEV) .

Inhibition of Proprotein Convertases

Apart from furin, Dec-RVKR-CMK also inhibits other proprotein convertases such as PC7/LPC, PACE4, and PC6 . These enzymes are involved in the activation of protein precursors.

Reduction of β-Amyloid-Induced Active Matrix Metalloproteinase 2

Dec-RVKR-CMK has been demonstrated to decrease the production of β-amyloid-induced active matrix metalloproteinase 2 in U87 cells . This could have implications in the study of diseases like Alzheimer’s where β-amyloid plaques are a characteristic feature.

Characterization of Furin-Like Proteases

The inhibitor Dec-RVKR-CMK has been used to characterize the specificity of furin-like proteases . This helps in understanding the role and function of these proteases in various biological processes.

Breakdown of Deiminated Filaggrin

Dec-RVKR-CMK has been associated with the breakdown of deiminated filaggrin into amino acids . Filaggrin is a protein that plays a key role in skin barrier function.

Mécanisme D'action

Target of Action

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone (Dec-RVKR-cmk) primarily targets Furin , a host proprotein convertase . Furin plays a crucial role in processing the prM protein of flaviviruses to the M protein, which is a key step in turning the inert virus into an infectious particle .

Mode of Action

Dec-RVKR-cmk is a small, synthetic, irreversible, cell-permeable competitive inhibitor of Furin . It interacts with Furin and inhibits the cleavage of the prM protein to the M protein . This inhibition results in a significant increase in the prM/E index of flaviviruses, indicating that Dec-RVKR-cmk effectively inhibits prM cleavage .

Biochemical Pathways

The primary biochemical pathway affected by Dec-RVKR-cmk is the processing of the prM protein to the M protein in flaviviruses . By inhibiting Furin, Dec-RVKR-cmk disrupts this pathway, reducing the infectivity of the virus .

Pharmacokinetics

As a small, synthetic, and cell-permeable compound, it is likely to have good bioavailability .

Result of Action

Dec-RVKR-cmk exhibits strong antiviral activity against flaviviruses, including Zika virus (ZIKV) and Japanese encephalitis virus (JEV) . It reduces virus progeny titer and viral RNA and protein production in both mammalian cells and mosquito cells .

Action Environment

Given its antiviral activity in both mammalian and mosquito cells, it can be inferred that it is effective in diverse cellular environments .

Orientations Futures

Propriétés

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(16-13-20-41-33(37)38)31(50)46-29(23(2)3)32(51)45-26(17-14-21-42-34(39)40)30(49)44-24(27(47)22-35)15-11-12-19-36/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJSMIRQBNBYGT-VZTVMPNDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66ClN11O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

decanoyl-Arg-Val-Arg-Lys-CH2Cl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.